molecular formula C22H36N4O5S3 B562865 3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester CAS No. 1255087-87-6

3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester

Cat. No.: B562865
CAS No.: 1255087-87-6
M. Wt: 532.733
InChI Key: SQDWGYYOGJCTFX-SXENHGBCSA-N
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Description

3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester, also known as this compound, is a useful research compound. Its molecular formula is C22H36N4O5S3 and its molecular weight is 532.733. The purity is usually 95%.
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Mechanism of Action

    Target of action

    The compound contains a biotin moiety, which is known to have high affinity for proteins such as avidin and streptavidin . Therefore, it’s possible that these proteins could be the primary targets of this compound.

    Mode of action

    The compound is a biotinylated analogue of the spin-trap 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) that allows for specific capture of the protein(s)/peptide(s) labeled by the spin-trap on a (strept)avidin-bound solid matrix .

Biological Activity

3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester, with the CAS number 1255087-87-6, is a compound of interest due to its potential biological activities. This compound features a unique structure that incorporates biotin, which is known for its role in cellular metabolism and as a cofactor in various enzymatic reactions. The compound's molecular formula is C22H36N4O5S3\text{C}_{22}\text{H}_{36}\text{N}_{4}\text{O}_{5}\text{S}_{3}, and it has a molecular weight of 532.74 g/mol. Understanding its biological activity can provide insights into its applications in biochemistry and medicine.

The compound is characterized by the following properties:

PropertyValue
Melting Point 68-74°C
Solubility Slightly soluble in chloroform and methanol (heated)
Appearance Off-white to light brown solid
Storage Conditions Hygroscopic, -20°C under inert atmosphere

The stability of the compound is affected by light and moisture, necessitating careful handling and storage conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The presence of the dithio group may facilitate redox reactions, potentially influencing oxidative stress pathways. Biotinylation enhances the compound's affinity for proteins involved in metabolic processes, making it a valuable tool for studying protein interactions.

Antioxidant Activity

Research indicates that compounds with dithio groups exhibit significant antioxidant properties. The ability to scavenge free radicals contributes to cellular protection against oxidative damage. Studies have shown that similar compounds can reduce oxidative stress markers in various cell types, suggesting that this ester may play a role in mitigating oxidative damage.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through in vitro studies. For instance, derivatives containing dithio groups have been shown to modulate cytokine release in peripheral blood mononuclear cells (PBMCs). In particular, compounds similar to this ester were tested for their effects on tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production, demonstrating significant inhibition at certain concentrations .

Cytotoxicity

Cytotoxicity assays conducted on PBMCs revealed that the compound exhibits low toxicity levels, maintaining cell viability above 90% at therapeutic concentrations. This characteristic makes it a promising candidate for further development in therapeutic applications .

Case Studies

  • Study on Cytokine Modulation : In a controlled study, compounds similar to this compound were administered to PBMC cultures stimulated with lipopolysaccharides (LPS). Results indicated that at doses of 50 µg/mL, these compounds significantly inhibited TNF-α production by approximately 44% compared to controls .
  • Antioxidant Efficacy : A comparative analysis was performed using various dithio compounds against standard antioxidants. The results indicated that the tested ester demonstrated comparable efficacy in reducing reactive oxygen species (ROS) levels in cultured cells, underscoring its potential as an antioxidant agent .

Properties

IUPAC Name

(2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl)methyl 3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O5S3/c1-22(2)15(7-10-26(22)30)13-31-19(28)8-11-33-34-12-9-23-18(27)6-4-3-5-17-20-16(14-32-17)24-21(29)25-20/h10,15-17,20H,3-9,11-14H2,1-2H3,(H,23,27)(H2,24,25,29)/t15?,16-,17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDWGYYOGJCTFX-SXENHGBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC=[N+]1[O-])COC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(CC=[N+]1[O-])COC(=O)CCSSCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747148
Record name (2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methyl 3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255087-87-6
Record name (2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methyl 3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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